Stereochemical Identity: Single (S)-Enantiomer Versus Racemic or Achiral Analogs
The target compound is explicitly the (S)-enantiomer (CAS 142165-93-3), corresponding to the L-amino acid configuration. In contrast, Rhodiasolv® Polarclean (CAS 1174627-68-9) is a racemic mixture at the C2 position, while 5-(dimethylamino)-5-oxopentanoic acid (CAS 151675-59-1) is achiral . The βARK1 inhibitor patent US 7,879,887 B2 specifically claims optically active α-amino acid derivatives, with enantioselective synthesis being central to the patent's industrial utility [1]. An enantioselective enzymatic resolution process for (S)-2-amino-ω-oxoalkanoic acid derivatives is disclosed in US 6,291,701 B1, demonstrating that the (S)-configuration is a non-trivial structural requirement achieved through specialized manufacturing [2].
| Evidence Dimension | Stereochemical identity at C2 position |
|---|---|
| Target Compound Data | Single (S)-enantiomer (L-configuration analog); CAS 142165-93-3 |
| Comparator Or Baseline | Rhodiasolv® Polarclean: racemic (R/S mixture at C2); 5-(Dimethylamino)-5-oxopentanoic acid: achiral (no C2 stereocenter) |
| Quantified Difference | Defined absolute configuration vs. undefined/absent stereochemistry; enantiomeric excess (ee) achievable via enzymatic resolution per US 6,291,701 B1 |
| Conditions | Structural analysis based on CAS registry assignments and patent disclosures; enzymatic resolution process validated in patent literature |
Why This Matters
Procurement of the defined (S)-enantiomer is mandatory for applications requiring stereochemical fidelity—including chiral pool synthesis, enantioselective SAR studies, and peptidomimetic design—where a racemate or achiral analog would confound biological readouts or produce diastereomeric products.
- [1] Ohrai, K. et al. U.S. Patent 7,879,887 B2: α-Amino acid derivatives and medicaments containing the same as an active ingredient. Granted 2011. Claims optically active α-amino acid derivatives. View Source
- [2] Boesten, W.H.J. et al. (DSM N.V.). U.S. Patent 6,291,701 B1: Process for Preparing Optically Active 2-amino-ω-oxoalkanoic Acid Derivatives. Granted 2001. Discloses enantioselective enzymatic hydrolysis. View Source
